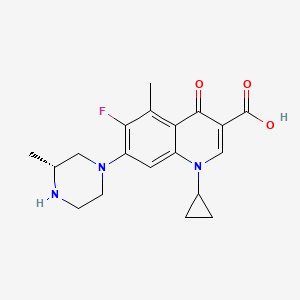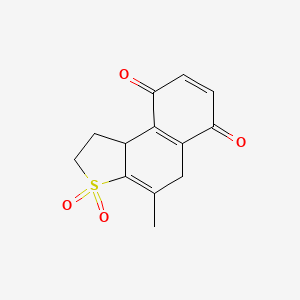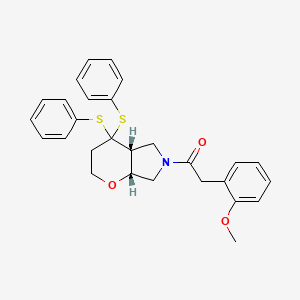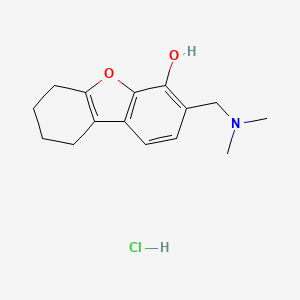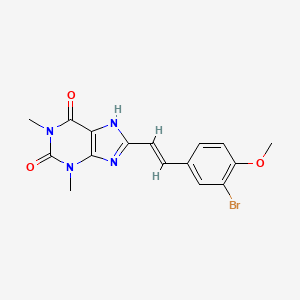
(E)-8-(3-Bromo-4-methoxystyryl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Bromo-4-methoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a styryl moiety, which is further connected to the theophylline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)theophylline typically involves the following steps:
Starting Materials: Theophylline, 3-bromo-4-methoxybenzaldehyde.
Reaction: The reaction between theophylline and 3-bromo-4-methoxybenzaldehyde is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote the formation of the styryl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3-Bromo-4-methoxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce the double bond in the styryl moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a de-brominated or hydrogenated product.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications due to its structural similarity to other xanthine derivatives, which are known for their bronchodilator and stimulant effects.
Industry: Could be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A well-known xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
(E)-8-(3-Bromo-4-methoxystyryl)theophylline is unique due to the presence of the bromine atom and methoxy group, which can influence its chemical reactivity and biological activity. These modifications may enhance its potency or selectivity compared to other xanthine derivatives.
Propriétés
Numéro CAS |
155271-50-4 |
|---|---|
Formule moléculaire |
C16H15BrN4O3 |
Poids moléculaire |
391.22 g/mol |
Nom IUPAC |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-20-14-13(15(22)21(2)16(20)23)18-12(19-14)7-5-9-4-6-11(24-3)10(17)8-9/h4-8H,1-3H3,(H,18,19)/b7-5+ |
Clé InChI |
HOKQBIATLCKFPM-FNORWQNLSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



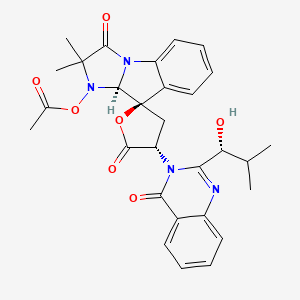
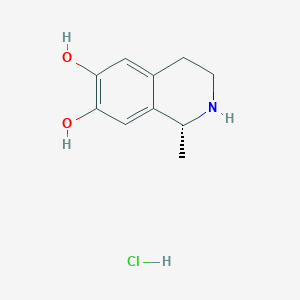
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)

